1-Benzhydryl-3-methylazetidin-3-amine

Overview

Description

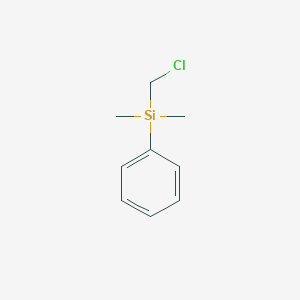

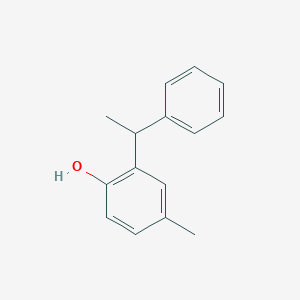

1-Benzhydryl-3-methylazetidin-3-amine is a useful research compound. Its molecular formula is C17H20N2 and its molecular weight is 252.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive and Oxidative Cleavages

1-Benzhydryl-3-methylazetidin-3-amine is involved in complex chemical reactions, such as reductive and oxidative cleavages. In one study, titled spiroazetidinones underwent reductive cleavage with lithium aluminum hydride, forming 3-benzhydryl-1-methylindole and a γ-amino alcohol, depending on the substituent on the azetidin-2-one ring. Oxidative treatment with Ce(IV) ammonium nitrate led to various products, including 2-hydroxy-N-(4-methoxyphenyl)-2,2-diphenylacetamide and ring expansion products like 1,3-oxazolidin-4-one, highlighting the compound's role in generating diverse chemical entities (Singh & Luntha, 2011).

Nucleophilic Reactivities

Another aspect of this compound's application is its involvement in studies of nucleophilic reactivities. The kinetics of reactions involving tertiary amines with benzhydrylium ions were examined, providing insights into the interaction dynamics and reactivity patterns of compounds related to this compound with electrophilic species (Ammer et al., 2010).

Ni-Catalyzed Reductive Amination

In the field of organic synthesis, this compound serves as a precursor in Ni-catalyzed reductive amination processes. This method facilitates the synthesis of tertiary benzhydryl amines, demonstrating the compound's utility in constructing complex molecular architectures, including pharmaceuticals like antimigraine drug flunarizine and derivatives of drugs like paroxetine and metoprolol (Heinz et al., 2018).

Synthesis and Structural Studies

This compound also plays a role in the synthesis of various azetidine derivatives. For instance, its structural modifications have led to the discovery of new compounds with potential biological activities, as evidenced by the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols through regio- and stereoselective alkylation, highlighting the compound's versatility in chemical synthesis (Salgado et al., 2002).

Properties

IUPAC Name |

1-benzhydryl-3-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUOJTXKVPVKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434228 | |

| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133891-52-8 | |

| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

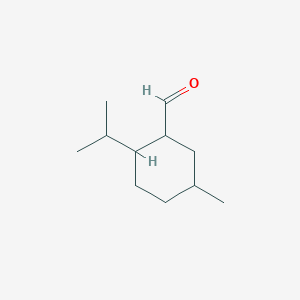

![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)

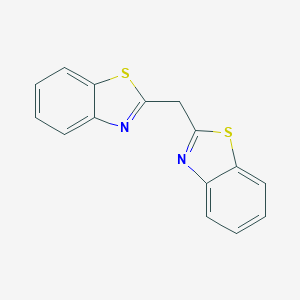

![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)